Epirubicin - 56420-45-2

Epirubicin

Catalog Number: EVT-267488
CAS Number: 56420-45-2
Molecular Formula: C27H29NO11
Molecular Weight: 543.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Epirubicin is a semisynthetic anthracycline antibiotic primarily used in scientific research for its anticancer properties. [] It is classified as an anthracycline topoisomerase II inhibitor. [] Epirubicin plays a crucial role in research focused on understanding cancer cell mechanisms, drug resistance, and the development of novel therapeutic strategies. [, , ]

Mechanism of Action

Epirubicin exerts its anticancer effects primarily by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. [] This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells. [, ] Additionally, research suggests that Epirubicin's cytotoxicity might involve the generation of reactive oxygen species (ROS), contributing to cell death. []

Cancer Research:

  • In vitro studies: Epirubicin is used to investigate drug resistance mechanisms in various cancer cell lines, including breast cancer, [, , , , , , ] liver cancer, [, ] and osteosarcoma. [] These studies aim to understand how cancer cells develop resistance and identify potential targets for overcoming it.
  • In vivo studies: Epirubicin is used in animal models to evaluate its efficacy against different cancers, including Novikoff hepatoma in rats, [] and assess the impact of combination therapies. [, , ]
  • Drug delivery systems: Researchers explore using novel drug delivery systems, like mesenchymal stem cells [] and liposomes, [] to deliver Epirubicin directly to cancer cells, aiming for enhanced efficacy and reduced side effects.

Chemosensitization Studies:

  • Research explores combining Epirubicin with other agents to enhance its anticancer activity. Studies investigated its synergistic effects with celecoxib, [] cerulenin, [] and other chemotherapeutic drugs. [, , ]

Malaria Research:

  • Recent studies highlighted Epirubicin's potential as an antimalarial agent. [] In vitro and in vivo studies demonstrated its efficacy against Plasmodium falciparum, Plasmodium vivax, and Plasmodium yoelii, suggesting its potential for drug repositioning in malaria treatment. []

Immunological Studies:

  • Research explored the influence of low-dose interleukin-2 (IL-2) on the immunomodulatory effects of Epirubicin. Results suggested that IL-2 might mitigate chemotherapy-induced lymphocytopenia. []
Future Directions
  • Overcoming drug resistance: Further investigation into the mechanisms of Epirubicin resistance and developing strategies to overcome it are crucial. [, ] This includes identifying and targeting specific proteins involved in drug efflux or DNA repair.
  • Targeted drug delivery: Continued research on improving Epirubicin delivery systems, such as nanoparticles, liposomes, and antibody-drug conjugates, holds promise for enhancing efficacy and reducing systemic toxicity. [, ]
  • Combination therapies: Exploring synergistic combinations of Epirubicin with other chemotherapeutic agents, targeted therapies, or immunotherapies could lead to more effective treatment regimens. [, , , ]
  • Repurposing for other diseases: Given its promising activity against malaria parasites, further research is needed to explore Epirubicin's potential for treating other infectious diseases. []

Doxorubicin

Compound Description: Doxorubicin is an anthracycline antibiotic with potent antitumor activity. It works by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. []

Paclitaxel

Compound Description: Paclitaxel is a taxane drug that acts as a microtubule stabilizing agent, inhibiting cell division and inducing apoptosis. It is used in the treatment of various cancers, including breast cancer. []

Relevance: Paclitaxel is often used in combination therapies with anthracyclines like Epirubicin for treating metastatic breast cancer. [] Studies have investigated the efficacy and safety of combined Epirubicin and Paclitaxel treatment, finding promising response rates and manageable toxicity profiles. [, , ] This combination therapy leverages the distinct mechanisms of action of each drug to enhance anticancer effects.

Docetaxel

Compound Description: Docetaxel, another taxane drug similar to Paclitaxel, also inhibits cell division through microtubule stabilization. It exhibits efficacy against several cancers, including breast cancer. []

Relevance: Like Paclitaxel, Docetaxel is combined with Epirubicin in breast cancer treatment. [] Research has explored the optimal doses for this combination, recommending 75 mg/m2 of Epirubicin and 80 mg/m2 of Docetaxel. [] This combination is further investigated in adjuvant settings, with ongoing trials comparing Epirubicin plus Docetaxel to standard FEC regimens in node-positive patients. []

Cyclophosphamide

Compound Description: Cyclophosphamide is an alkylating agent that interferes with DNA replication, primarily used in chemotherapy regimens for various cancers. [, , ]

Relevance: Cyclophosphamide is often incorporated into combination therapies with Epirubicin, either alongside other drugs like Docetaxel [] or as part of a sequential treatment regimen. [] These combinations aim to target cancer cells through multiple mechanisms and potentially overcome drug resistance, improving treatment efficacy.

5-Fluorouracil

Compound Description: 5-Fluorouracil is an antimetabolite drug that disrupts DNA and RNA synthesis, inhibiting cell growth and proliferation. It is widely used in cancer treatment. [, ]

Relevance: Like Cyclophosphamide, 5-Fluorouracil is commonly combined with Epirubicin in chemotherapy regimens. [, ] One study investigated the efficacy of Epirubicin combined with 5-Fluorouracil and Oxaliplatin for treating hepatocellular carcinoma. []

Oxaliplatin

Compound Description: Oxaliplatin is a platinum-based chemotherapy drug that induces cell death by forming DNA adducts, primarily used in colorectal cancer treatment but also explored in other cancers. [, ]

Relevance: Oxaliplatin is another chemotherapeutic agent combined with Epirubicin in cancer treatment. [] Research has investigated its efficacy in combination with Epirubicin and 5-Fluorouracil against hepatocellular carcinoma, highlighting the potential for synergistic effects. []

Irinotecan

Compound Description: Irinotecan is a topoisomerase I inhibitor, preventing DNA unwinding and replication, thereby inhibiting cell division. It is used in various cancer therapies. []

Relevance: Research suggests potential synergy between topoisomerase I and II inhibitors, leading to the investigation of Irinotecan in combination with Epirubicin, a topoisomerase II inhibitor. [] A phase I study investigated this combination's safety and efficacy, finding increased toxicity compared to individual drugs, suggesting a potential synergistic interaction. []

Miriplatin

Compound Description: Miriplatin is a platinum-based anticancer drug, similar in mechanism to Oxaliplatin, that forms DNA adducts to inhibit cancer cell growth. []

Relevance: Miriplatin has been investigated as an alternative to Epirubicin in transarterial chemoembolization (TACE) for hepatocellular carcinoma, particularly in cases unresponsive to Epirubicin. [] A study found that switching to Miriplatin after an inadequate response to Epirubicin-based TACE showed some efficacy in a subset of patients. []

Properties

CAS Number

56420-45-2

Product Name

Epirubicin

IUPAC Name

(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H29NO11

Molecular Weight

543.5 g/mol

InChI

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22-,27-/m0/s1

InChI Key

AOJJSUZBOXZQNB-VTZDEGQISA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Solubility

1.18e+00 g/L

Synonyms

4' Epi Adriamycin
4' Epi Doxorubicin
4' Epi DXR
4' Epiadriamycin
4' Epidoxorubicin
4'-Epi-Adriamycin
4'-Epi-Doxorubicin
4'-Epi-DXR
4'-Epiadriamycin
4'-Epidoxorubicin
Ellence
EPI cell
EPI-cell
EPIcell
Epilem
Epirubicin
Epirubicin Hydrochloride
Farmorubicin
Farmorubicina
Farmorubicine
Hydrochloride, Epirubicin
IMI 28
IMI-28
IMI28
NSC 256942
NSC-256942
NSC256942
Pharmorubicin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.